6-Chloro-2-fluoro-9H-xanthen-9-one
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Overview
Description
6-Chloro-2-fluoro-9H-xanthen-9-one is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule with a dibenzo-γ-pyrone scaffold. Xanthones are known for their wide structural variety and numerous biological activities, making them valuable in the pharmaceutical field . The compound this compound is characterized by the presence of chlorine and fluorine substituents on the xanthone core, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 6-Chloro-2-fluoro-9H-xanthen-9-one, typically involves several classical and modern synthetic approaches. One common method is the condensation of salicylic acid with a phenol derivative . This reaction can be catalyzed by various agents such as zinc chloride in phosphoryl chloride, which facilitates the formation of the xanthone core . Another approach involves the use of aryl aldehydes with phenol derivatives or salicylaldehydes with 1,2-dihaloarenes .
Industrial Production Methods
Industrial production of xanthone derivatives often employs optimized versions of these synthetic routes to achieve higher yields and purity. Techniques such as microwave heating and the use of eco-friendly reagents have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated xanthones, while substitution reactions can yield a variety of functionalized xanthone derivatives .
Scientific Research Applications
6-Chloro-2-fluoro-9H-xanthen-9-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate oxidative stress and inflammation through pathways such as the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . Additionally, its structural features allow it to interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-2-fluoro-9H-xanthen-9-one include other xanthone derivatives such as:
- 2-Chloro-7-nitro-9H-xanthen-9-one
- 3,6-Dimethoxy-9H-xanthen-9-one
- 5,7-Dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can enhance its reactivity and interaction with biological targets compared to other xanthone derivatives .
Properties
CAS No. |
60086-44-4 |
---|---|
Molecular Formula |
C13H6ClFO2 |
Molecular Weight |
248.63 g/mol |
IUPAC Name |
6-chloro-2-fluoroxanthen-9-one |
InChI |
InChI=1S/C13H6ClFO2/c14-7-1-3-9-12(5-7)17-11-4-2-8(15)6-10(11)13(9)16/h1-6H |
InChI Key |
AHYBHWBTFBOZJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C3=C(O2)C=C(C=C3)Cl |
Origin of Product |
United States |
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